REACTION_CXSMILES
|
[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].CS(O)(=O)=O.[CH:14]([OH:17])([CH3:16])[CH3:15]>>[NH2:2][C:1]([O:17][CH:14]([CH3:16])[CH3:15])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|
|
Name
|
|
Quantity
|
129.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)[C-](C#N)C#N.[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |